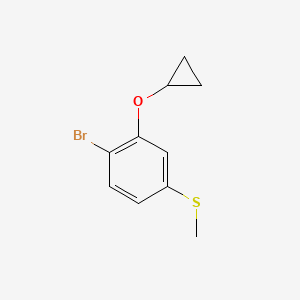![molecular formula C14H24O B13968204 2-Ethyl-1,3-dimethyltricyclo[3.3.1.1~3,7~]decan-2-ol CAS No. 388087-87-4](/img/structure/B13968204.png)
2-Ethyl-1,3-dimethyltricyclo[3.3.1.1~3,7~]decan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-1,3-dimethyltricyclo[3.3.1.1~3,7~]decan-2-ol is a complex organic compound with the molecular formula C({12})H({20})O. It is a member of the tricyclic hydrocarbons, specifically derived from adamantane, and is known for its unique structural properties .
准备方法
The synthesis of 2-Ethyl-1,3-dimethyltricyclo[3.3.1.1~3,7~]decan-2-ol typically involves multi-step organic reactions. One common method includes the alkylation of adamantane derivatives followed by selective oxidation to introduce the hydroxyl group at the desired position. Industrial production methods may involve catalytic hydrogenation and controlled oxidation processes to ensure high yield and purity .
化学反应分析
2-Ethyl-1,3-dimethyltricyclo[3.3.1.1~3,7~]decan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming hydrocarbons.
Substitution: Halogenation reactions can replace hydrogen atoms with halogens using reagents like chlorine or bromine under specific conditions.
科学研究应用
2-Ethyl-1,3-dimethyltricyclo[3.3.1.1~3,7~]decan-2-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a subject of interest in studying molecular interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Ethyl-1,3-dimethyltricyclo[3.3.1.1~3,7~]decan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds, influencing the compound’s binding affinity and activity. Pathways involved may include metabolic processes where the compound is either utilized or modified by biological systems .
相似化合物的比较
Similar compounds to 2-Ethyl-1,3-dimethyltricyclo[3.3.1.1~3,7~]decan-2-ol include:
1,3-Dimethyltricyclo[3.3.1.1~3,7~]decane: Lacks the ethyl and hydroxyl groups, resulting in different chemical properties and reactivity.
2-Adamantanol: Shares the tricyclic structure but differs in the position and number of substituents, affecting its physical and chemical behavior.
Tricyclo[3.3.1.1~3,7~]decan-1-ol, acetate: An ester derivative with distinct reactivity due to the presence of the acetate group.
These comparisons highlight the uniqueness of 2-Ethyl-1,3-dimethyltricyclo[331
属性
CAS 编号 |
388087-87-4 |
|---|---|
分子式 |
C14H24O |
分子量 |
208.34 g/mol |
IUPAC 名称 |
2-ethyl-1,3-dimethyladamantan-2-ol |
InChI |
InChI=1S/C14H24O/c1-4-14(15)12(2)6-10-5-11(7-12)9-13(14,3)8-10/h10-11,15H,4-9H2,1-3H3 |
InChI 键 |
DWEJWCORWHNDIL-UHFFFAOYSA-N |
规范 SMILES |
CCC1(C2(CC3CC(C2)CC1(C3)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{2-[(Propan-2-yl)oxy]phenyl}-1H-pyrrole-3-carbonitrile](/img/structure/B13968125.png)
![7-(Chloromethyl)-2-methyl-2-azaspiro[4.4]nonane](/img/structure/B13968129.png)

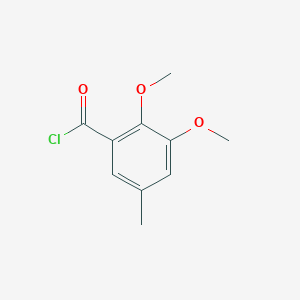
![2-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13968162.png)

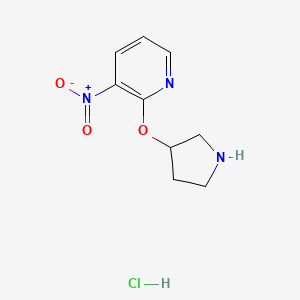
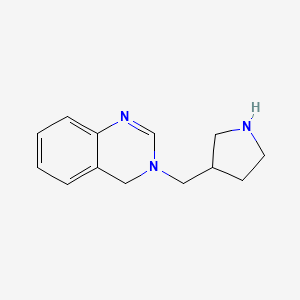
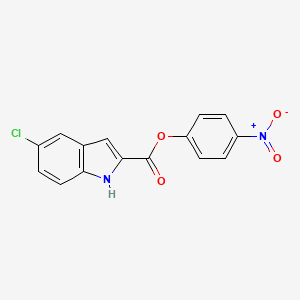
![[(2R)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate](/img/structure/B13968193.png)
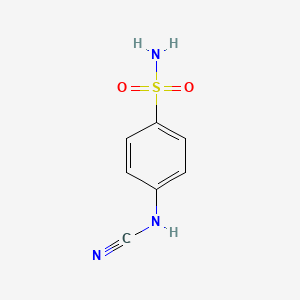
![3-(1-Methylethyl)-5-[[(phenylsulfonyl)oxy]methyl]-2-oxazolidinone](/img/structure/B13968203.png)
![1-[2-(Methylamino)ethyl]piperazine-2,3-dione](/img/structure/B13968212.png)
